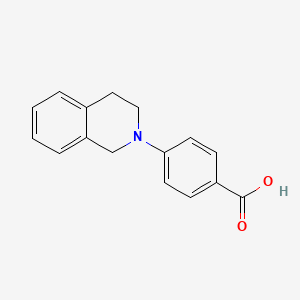

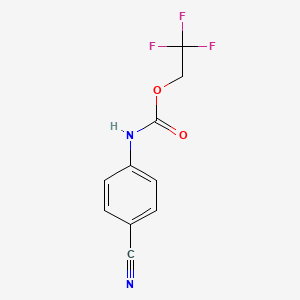

2,2,2-Trifluoroethyl 4-cyanophenylcarbamate

Overview

Description

“2,2,2-Trifluoroethyl 4-cyanophenylcarbamate” is a chemical compound with the molecular formula C10H7F3N2O2 and a molecular weight of 244.17 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoroethyl 4-cyanophenylcarbamate” is represented by the formula C10H7F3N2O2 . The InChI code for this compound is 1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-4-2-1-3-7(8)5-14/h1-4H,6H2,(H,15,16) .Physical And Chemical Properties Analysis

“2,2,2-Trifluoroethyl 4-cyanophenylcarbamate” is a solid substance . It has a predicted boiling point of approximately 267.6 °C at 760 mmHg and a predicted density of approximately 1.4 g/cm3 . The refractive index is predicted to be n20D 1.49 .Scientific Research Applications

Photoredox Catalysis in Synthetic Chemistry

Photoredox catalysis has emerged as a powerful tool for the functionalization of molecules, including those containing trifluoromethyl groups. For instance, photoredox systems have been developed for the catalytic fluoromethylation of carbon-carbon multiple bonds, allowing for the efficient and selective introduction of fluorinated groups into organic compounds. This methodology features high functional group compatibility and regioselectivity, highlighting its utility in the synthesis of organofluorine compounds, which are highly valued in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Insecticides and Agricultural Chemistry

Fluorinated compounds, including those related to 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate, have been explored for their insecticidal properties. Metaflumizone, a novel semicarbazone insecticide, exemplifies the utilization of fluorinated motifs for developing effective pesticides. This compound, discovered in the early 1990s, belongs to a new class of semicarbazone insecticides and has been globally developed for both agricultural and consumer applications (Takagi et al., 2007).

Optoelectronic Properties and OLED Applications

Trifluoromethyl and cyano groups are strategically incorporated into molecules to tune optoelectronic properties for applications in organic light-emitting diodes (OLEDs). For example, the systematic design of bicarbazole/cyanobenzene hybrid compounds has enabled the tuning of their optoelectronic properties for use as host or dopant materials in phosphorescent and delayed fluorescence OLEDs, demonstrating the potential of such fluorinated compounds in the development of high-efficiency, low-power consumption displays and lighting solutions (Cao et al., 2018).

Fluorescence Switching and Material Science

The design and synthesis of asymmetric cyano-stilbene derivatives containing trifluoromethyl substituents have led to the development of pi-dimer systems that exhibit reversible [2 + 2] cycloaddition with characteristic fluorescence modulation. These materials, capable of undergoing high-contrast reversible fluorescence switching, are driven by changes in molecular packing mode in the solid state, enabling piezochromic and photochromic responses. Such properties are highly desirable for applications in sensing, data storage, and smart materials (Chung et al., 2009).

properties

IUPAC Name |

2,2,2-trifluoroethyl N-(4-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-3-1-7(5-14)2-4-8/h1-4H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANVIWCHIMGIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl 4-cyanophenylcarbamate | |

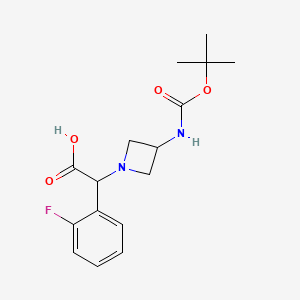

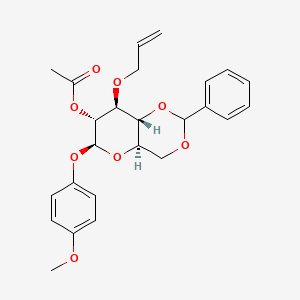

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)

![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)

![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)

![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)